(S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol
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Overview
Description
(S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring attached to a dihydrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the dihydrobenzofuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrrolidine ring: The dihydrobenzofuran intermediate is then reacted with a suitable pyrrolidine derivative under conditions that promote nucleophilic substitution or addition.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential effects on biological systems.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities and properties.
1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-one: A related compound with a ketone group instead of an alcohol.
2-(2,3-dihydrobenzofuran-5-yl)ethylamine: A simpler analogue with an amine group.
Uniqueness
(S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a dihydrobenzofuran moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C14H19NO2/c16-13-4-7-15(10-13)6-3-11-1-2-14-12(9-11)5-8-17-14/h1-2,9,13,16H,3-8,10H2/t13-/m0/s1 |
InChI Key |
PIOIMEVPXVHHHF-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN(C[C@H]1O)CCC2=CC3=C(C=C2)OCC3 |
Canonical SMILES |
C1CN(CC1O)CCC2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
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